2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol
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Overview
Description
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and a benzyl ether linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the benzyl ether linkage: This can be done through the reaction of the phenol group with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and acids: For facilitating substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its structural similarity to biologically active compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to enzymes: Inhibiting or activating their activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2-amino-6-methyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl ether linkage.
2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol: Lacks the methyl group on the pyrimidine ring.
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-phenol: Lacks the benzyl ether linkage.
Uniqueness
2-(2-amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-methylbenzyl)oxy]phenol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H23N3O2/c1-16-8-6-7-11-19(16)15-30-20-12-13-21(22(29)14-20)24-23(17(2)27-25(26)28-24)18-9-4-3-5-10-18/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
InChI Key |
DTHQMLWAZKCSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3C4=CC=CC=C4)C)N)O |
Origin of Product |
United States |
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